molecular formula C13H16ClN3OS B1387707 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-23-8

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No. B1387707
CAS RN: 1105189-23-8
M. Wt: 297.8 g/mol
InChI Key: HITFPRZXEPKHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CMBTA) is an organic compound that has been studied for its potential in numerous scientific applications. CMBTA is a white crystalline solid that is soluble in water, alcohol, and ether. It has a melting point of 204-206°C and a decomposition temperature of 300°C. CMBTA is used in many different fields such as medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Pharmacological Research

Compounds similar to the one you’ve mentioned have been studied for their pharmacological activities, including antimicrobial and anticancer properties. Research often involves synthesizing new derivatives and testing their efficacy against various pathogens and cancer cells .

Molecular Modelling

Molecular modelling is another field where such compounds are of interest. The structure-activity relationship (SAR) can be explored through computational methods to predict the biological activity of new compounds .

Chemical Synthesis

The synthesis of new chemical entities like the one you’re interested in is a significant area of research. It involves confirming molecular structures through physicochemical properties and analytical methods .

Drug Resistance Studies

Derivatives of similar compounds are used to study drug resistance mechanisms in pathogens and cancerous cells, aiming to develop more effective treatments .

properties

IUPAC Name

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITFPRZXEPKHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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